

Application Note: NMR Characterization of Ethyl 2-methyl-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 2-methyl-1H-indole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of **ethyl 2-methyl-1H-indole-3-carboxylate**. It includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a structural diagram with atom numbering for clear spectral assignment.

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules in solution. This application note details the expected NMR spectra and provides standardized protocols for obtaining high-quality data.

Molecular Structure and Atom Numbering

The structure of **ethyl 2-methyl-1H-indole-3-carboxylate** with conventional numbering for NMR spectral assignment is presented below. This numbering is used for the assignment of chemical shifts in the subsequent data tables.

Caption: Molecular structure of **ethyl 2-methyl-1H-indole-3-carboxylate** with atom numbering for NMR assignments.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for **ethyl 2-methyl-1H-indole-3-carboxylate**. The data is referenced from the closely related analog, **methyl 2-methyl-1H-indole-3-carboxylate**, and adapted for the ethyl ester. The spectra are typically recorded in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Table 1: ¹H NMR Data for **Ethyl 2-methyl-1H-indole-3-carboxylate** (in CDCl_3)

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
~8.10	br s	-	1H	N1-H
~7.95	d	~8.0	1H	H4
~7.30	d	~8.0	1H	H7
~7.15	t	~7.5	1H	H6
~7.10	t	~7.5	1H	H5
~4.35	q	7.1	2H	O-CH ₂
~2.70	s	-	3H	C2-CH ₃
~1.40	t	7.1	3H	CH ₂ -CH ₃

Table 2: ¹³C NMR Data for **Ethyl 2-methyl-1H-indole-3-carboxylate** (in CDCl_3)

Chemical Shift (δ ppm)	Assignment
~165.5	C=O
~145.0	C2
~135.0	C7a
~127.5	C3a
~122.0	C6
~121.5	C4
~120.0	C5
~110.5	C7
~105.0	C3
~60.0	O-CH ₂
~14.5	C2-CH ₃
~14.0	OCH ₂ -CH ₃

Experimental Protocols

Sample Preparation

High-quality NMR spectra are dependent on proper sample preparation. The following is a standard protocol for the preparation of a sample of **ethyl 2-methyl-1H-indole-3-carboxylate** for NMR analysis.

Materials:

- **Ethyl 2-methyl-1H-indole-3-carboxylate** (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 99.8 atom % D)
- Tetramethylsilane (TMS) internal standard
- High-precision 5 mm NMR tube

- Pasteur pipette and bulb
- Small vial
- Glass wool

Procedure:

- Weigh the desired amount of **ethyl 2-methyl-1H-indole-3-carboxylate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.
- Gently swirl or vortex the vial to ensure complete dissolution of the solid.
- Place a small plug of glass wool into a Pasteur pipette.
- Filter the solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and sample concentration.

^1H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single-pulse (zg30)
- Solvent: CDCl_3
- Temperature: 298 K

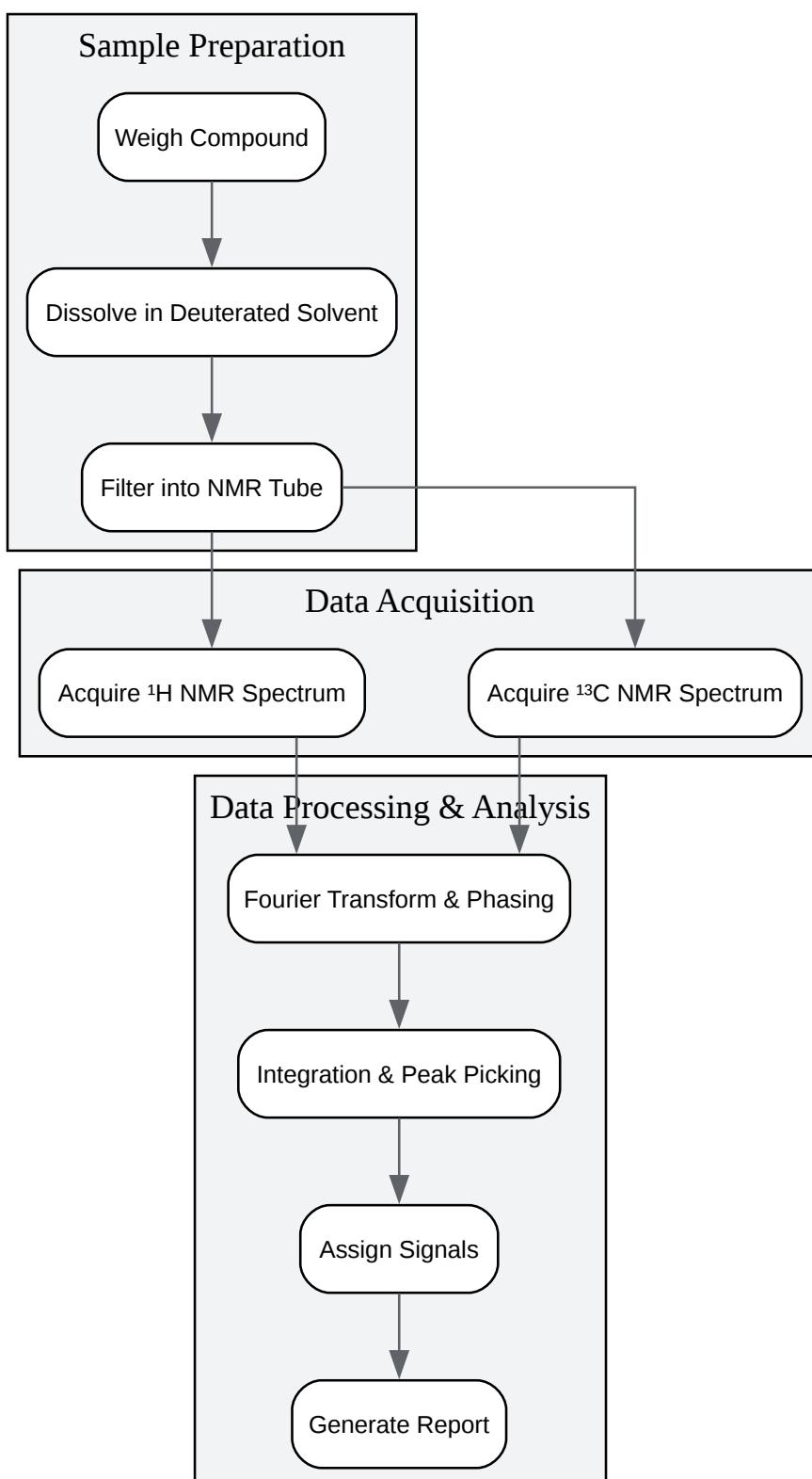
- Number of Scans: 16-32
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): ~4 s
- Spectral Width (sw): ~20 ppm
- Transmitter Offset (o1p): Centered on the spectral region of interest (~6 ppm)

¹³C NMR Acquisition Parameters:

- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): ~1-2 s
- Spectral Width (sw): ~240 ppm
- Transmitter Offset (o1p): Centered on the spectral region of interest (~120 ppm)

Experimental Workflow

The logical flow of the NMR characterization process is outlined below, from sample preparation to final data analysis.

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Caption: Workflow for the NMR characterization of **ethyl 2-methyl-1H-indole-3-carboxylate**.

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